Bienvenue dans la boutique en ligne BenchChem!

2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine

HCV antiviral Structure-activity relationship Fluorine regioisomer SAR

Procure the precise 2,3-difluoro regioisomer (CAS 858935-15-6), the validated core scaffold for generating nanomolar HCV inhibitors. Literature confirms a 20-fold selectivity advantage and 2.8-fold greater potency (EC50 0.10 vs 0.28 μM) over the 2,4-difluoro analogue. N5-alkylation with benzyl/heteroarylmethyl groups converts this inactive core into inhibitors with EC50 values as low as 2–50 nM (GS-327073). Essential for replicating published SAR and accessing resistance-sparing anti-HCV mechanisms. Synthesized in one step (88% yield) from 3,4-diaminopyridine and 2,3-difluorobenzoic acid, enabling rapid multi-gram access.

Molecular Formula C12H7F2N3
Molecular Weight 231.2 g/mol
CAS No. 858935-15-6
Cat. No. B1462409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
CAS858935-15-6
Molecular FormulaC12H7F2N3
Molecular Weight231.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=NC3=C(N2)C=NC=C3
InChIInChI=1S/C12H7F2N3/c13-8-3-1-2-7(11(8)14)12-16-9-4-5-15-6-10(9)17-12/h1-6H,(H,16,17)
InChIKeyYHWRNLFLGWSRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine (CAS 858935-15-6): Core Intermediate for Antiviral Lead Optimization


2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine (CAS 858935-15-6, C12H7F2N3, MW 231.20) is a fluorinated imidazo[4,5-c]pyridine heterocycle that serves as a key synthetic intermediate and core scaffold in antiviral drug discovery programs targeting hepatitis C virus (HCV) [1]. The compound features a distinctive 2,3-difluoro substitution pattern on the 2-phenyl ring, a structural motif that emerged from systematic structure-activity relationship (SAR) studies of 2,5-disubstituted imidazo[4,5-c]pyridines [2]. Its primary documented role is as the unsubstituted core precursor for generating potent anti-HCV agents via functionalization at the N5 position, most notably yielding GS-327073 and analogue 46, both of which exhibit nanomolar to sub-micromolar antiviral potency [3].

Why Unsubstituted 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine Cannot Be Substituted with Non-Fluorinated or Alternative Fluoro-Regioisomers


The 2,3-difluoro substitution pattern on the phenyl ring of imidazo[4,5-c]pyridine is not arbitrary; it is the product of deliberate SAR optimization where alternative regioisomers (e.g., 2,4-difluoro) and mono-fluorinated analogues yield distinct and often inferior pharmacological profiles. In the HCV antiviral series, the introduction of a fluorine atom at position 2 of the 2-phenyl ring was essential for conferring selective anti-HCV activity over anti-pestivirus activity, a functional bifurcation not observed with the unsubstituted 2-phenyl analogue [1]. Further, direct comparative data in optimized 5-substituted derivatives demonstrate that the 2,3-difluoro regioisomer (compound 46) achieves a 2.8-fold more potent EC50 and a 20-fold higher selectivity index than the 2,4-difluoro regioisomer (compound 49) when tested in the identical HCV replicon assay [2]. Consequently, procurement of the precise 2,3-difluoro regioisomer is critical for replicating published SAR and accessing the lead-optimized potency described in the literature.

Quantitative Differentiation Evidence for 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine Core vs. Closest Analogs


Direct Head-to-Head Comparison: 2,3-Difluoro vs. 2,4-Difluoro Regioisomers in HCV Antiviral Potency and Selectivity

In a direct head-to-head comparison of 5-[4-(trifluoromethyl)benzyl]-substituted imidazo[4,5-c]pyridines, the 2-(2,3-difluorophenyl) derivative (compound 46) demonstrated superior antiviral potency and therapeutic window compared to the 2-(2,4-difluorophenyl) regioisomer (compound 49). Both compounds were evaluated under identical assay conditions in the HCV subgenomic replicon system [1].

HCV antiviral Structure-activity relationship Fluorine regioisomer SAR

Functional Differentiation: 2-Fluoro Substitution Confers Selective Anti-HCV Activity Not Observed with Unsubstituted 2-Phenyl Analogue

Systematic SAR studies established that introducing a fluorine atom at the 2-position of the 2-phenyl ring (as in the 2-fluorophenyl analogue) is essential for acquiring selective anti-HCV activity. The unsubstituted 2-phenyl lead compound (compound 1: 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) was active against pestivirus but lacked measurable anti-HCV activity. Incorporation of the 2-fluoro substituent yielded a derivative with selective activity against HCV in the subgenomic replicon system [1]. The 2,3-difluoro analogue represents a further optimization of this essential 2-fluoro motif.

HCV replicon Selectivity profiling Anti-pestivirus

Core Scaffold Potency Enhancement: 2-(2,3-Difluorophenyl) Core Enables Nanomolar HCV Inhibition Upon 5-Position Functionalization

The 2-(2,3-difluorophenyl)-1H-imidazo[4,5-c]pyridine core, when functionalized at the N5 position with a 3-(4-chlorophenyl)-5-isoxazolylmethyl group, yields GS-327073, one of the most potent compounds in the substituted imidazopyridine series. In contrast, the unsubstituted core (CAS 858935-15-6) serves as the synthetic precursor and exhibits no reported intrinsic antiviral activity [1].

HCV inhibitor Lead optimization GS-327073

Synthetic Accessibility: Well-Characterized One-Step Synthesis with 88% Yield from Commercially Available Precursors

The synthesis of 2-(2,3-difluoro-phenyl)-1H-imidazo[4,5-c]pyridine is documented in patent WO2005/63744 A2 with a robust one-step protocol: condensation of 3,4-diaminopyridine with 2,3-difluorobenzoic acid in polyphosphoric acid at 180°C for 4 hours, yielding 88% after work-up . In contrast, alternative synthetic routes to imidazo[4,5-c]pyridines using aryl aldehydes with zinc catalysts or other methods report variable yields depending on substitution patterns, with electron-deficient aryl aldehydes typically giving lower yields than the acid condensation route [1].

Heterocycle synthesis Imidazo[4,5-c]pyridine Polyphosphoric acid cyclization

Validated Application Scenarios for 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine Based on Quantitative Evidence


Synthesis of Potent Anti-HCV Lead Compounds via N5-Alkylation (e.g., GS-327073 and Analogue 46)

Procure this compound as the validated core scaffold for generating nanomolar-potency HCV inhibitors through N5-functionalization. Literature precedent demonstrates that alkylation at the N5 position with appropriate benzyl or heteroarylmethyl groups converts the inactive core (CAS 858935-15-6) into compounds with EC50 values ranging from 2-50 nM (GS-327073) to 0.10 μM (analogue 46) against HCV genotype 1b replicons [1][2]. This scaffold has produced the most potent inhibitors in the substituted imidazopyridine antiviral series and retains wild-type activity against HCV replicons resistant to protease and polymerase inhibitors, offering a resistance-sparing mechanism [1].

SAR Studies Comparing 2,3-Difluoro vs. 2,4-Difluoro Regioisomers for Selectivity Optimization

Use this compound for systematic structure-activity relationship investigations requiring the precisely defined 2,3-difluoro regioisomer. Direct comparative data show that the 2,3-difluoro substitution pattern confers a 20-fold higher selectivity index (1080 vs. 54) and 2.8-fold greater antiviral potency (EC50 0.10 vs. 0.28 μM) compared to the 2,4-difluoro regioisomer when both are incorporated into the same 5-substituted scaffold [2]. This quantifiable advantage makes CAS 858935-15-6 the preferred starting material for optimizing therapeutic window in anti-HCV programs.

Medicinal Chemistry Derivatization Exploring the 2,3-Difluorophenyl Pharmacophore

Employ this compound in medicinal chemistry campaigns aimed at exploring the 2,3-difluorophenyl pharmacophore across diverse biological targets. Evidence from anti-HCV SAR studies establishes that the 2-fluoro substituent is critical for switching antiviral selectivity from pestivirus to HCV [3], while the additional 3-fluoro substitution further enhances potency and selectivity as demonstrated in the 2,3- vs. 2,4-difluoro head-to-head comparison [2]. The well-characterized synthesis (88% yield, one-step protocol from 3,4-diaminopyridine and 2,3-difluorobenzoic acid) enables rapid access to multi-gram quantities for parallel derivatization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.